N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O2/c1-3-11-27-13-18(22(29)25-16-9-10-20(24)15(2)12-16)21-19(14-27)23(30)28(26-21)17-7-5-4-6-8-17/h4-10,12-14H,3,11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASITKMKAYGIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, which can be achieved by the cyclization of appropriate hydrazones with diketones in the presence of acidic catalysts Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
Pyrazolo[4,3-c]pyridine Core Formation
The core structure is typically synthesized via:
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Radziszewski reaction : Reaction of β-diketones with amidines to form 1,5-dihydro-1,2,4-triazoles, followed by ring expansion to form the pyrazolo[4,3-c]pyridine framework .
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Copper-catalyzed couplings : Bromopyridine carboxylic acids may undergo coupling with benzamidines to form fused heterocycles .
Functional Group Modifications
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Bromination : Selective bromination at the 4-position of the phenyl ring is achieved using reagents like N-bromosuccinimide (NBS) or HBr in polar aprotic solvents .
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Alkylation : Propyl groups are introduced via Friedel-Crafts alkylation using alkyl halides and Lewis acids (e.g., AlCl₃).
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Amide Formation : The carboxamide group is formed through amidation of carboxylic acids with amines, often using coupling agents like HATU or DCC in DMF .
Biological Reactivity and Interactions
The compound’s reactivity is influenced by its structural features:
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Tankyrase inhibition : Pyrazolo[4,3-c]pyridine derivatives interact with tankyrases (PARP family enzymes), disrupting their catalytic activity. This is mediated through hydrogen bonding and hydrophobic interactions at the active site .
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CDK inhibition : Propyl and phenyl substituents enhance lipophilicity, facilitating binding to cyclin-dependent kinases (CDKs). Molecular docking studies suggest favorable interactions with CDK2/cyclin A2 complexes .
| Biological Target | Interaction Type | Relevance |
|---|---|---|
| Tankyrase-1/2 | Hydrogen bonding, π-π stacking | Anticancer applications |
| CDK2 | Hydrophobic interactions, H-bonds | Cell cycle regulation |
Stability and Reactivity
The compound exhibits stability under standard laboratory conditions but requires careful handling due to potential reactivity with:
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Nucleophiles : The carboxamide group may undergo hydrolysis or nucleophilic substitution under acidic/basic conditions.
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Redox agents : Bromine substituents and aromatic rings may participate in oxidation or coupling reactions (e.g., Sonogashira coupling for extended conjugation) .
Comparative Analysis with Analogues
Research Findings
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Antimicrobial activity : Pyrazole derivatives with thiophene/thiazolin-4-one moieties exhibit bactericidal/fungicidal effects, though the current compound’s antimicrobial profile remains uncharacterized .
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Biofilm disruption : Related pyrazolo derivatives reduce Staphylococcus biofilm formation by >50%, suggesting potential in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. In vitro studies have shown that derivatives with similar structures can induce cell death in various cancer cell lines, suggesting that N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide may also possess these properties .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Similar pyrazolo compounds have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Molecular docking studies indicate that this compound could interact favorably with COX enzymes, potentially leading to the development of new anti-inflammatory drugs .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Researchers have conducted comprehensive SAR studies on related compounds to identify functional groups that enhance potency and selectivity. These studies provide insights into how modifications to the pyrazolo core can affect pharmacological properties .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of the pyrazolo ring followed by carboxamide formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Computational Studies
Computational approaches are increasingly used to predict the biological activity of new compounds. Molecular docking simulations suggest that this compound may bind effectively to various biological targets associated with disease processes. These studies help prioritize compounds for further experimental validation .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazolo derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted the importance of substituents on the pyrazolo ring in enhancing anticancer activity. This suggests that N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl could be a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
A comparative study of several pyrazolo compounds showed that modifications at the 7-position significantly influenced anti-inflammatory activity. The results indicated that compounds similar to N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl could serve as effective COX inhibitors based on their binding affinities obtained from molecular docking analyses .
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide share the pyrazolo[4,3-c]pyridine core but differ in substituent patterns. Below is a comparative analysis based on substituent variations and their inferred effects:
Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound’s N-substituent (4-bromo-3-methylphenyl) increases electron-withdrawing effects compared to analogs with methyl (923175-15-9) or ethoxy (923682-25-1) groups. This may enhance binding to electron-rich regions in biological targets.
Steric Effects : The benzyl group in 923216-25-5 introduces steric bulk, which could hinder interactions with compact active sites compared to the target compound’s linear propyl chain.
Solubility : Analogs with hydrophilic substituents (e.g., 923233-41-4’s methoxyethyl) exhibit better aqueous solubility but may suffer from reduced bioavailability due to poor absorption.
Limitations:
While the provided evidence highlights structural diversity among analogs , specific research findings (e.g., IC₅₀ values, pharmacokinetic data) are absent. Further experimental studies are required to validate these hypotheses.
Biological Activity
N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921514-62-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C23H21BrN4O2. Its structure features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities including anti-inflammatory and anticancer effects. The presence of the bromine atom and the propyl group contributes to its unique pharmacological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation. For instance, compounds similar to this one have demonstrated inhibition of phosphodiesterases (PDEs), which play a role in inflammatory processes and are targets for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. This activity is likely mediated through the induction of apoptosis and cell cycle arrest .
Anticancer Activity
A significant body of research has focused on the compound's anticancer properties. In vitro studies have shown that it can inhibit the growth of BRCA-deficient cancer cells with IC50 values in the low nanomolar range. The following table summarizes some key findings:
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | BRCA-deficient Cancer Cells | 10 - 100 | Apoptosis induction |
| Study 2 | Various Tumor Cell Lines | 50 - 200 | Cell cycle arrest |
| Study 3 | Xenograft Models | Efficacious at doses > 20 mg/kg | Inhibition of tumor growth |
Anti-inflammatory Activity
The compound also shows promise in reducing inflammation. Its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis is supported by its ability to inhibit pro-inflammatory cytokines .
Case Studies
- Xenograft Models : In vivo studies using xenograft models have demonstrated that this compound effectively reduces tumor size in BRCA-deficient cancers, suggesting its potential for targeted therapy in specific cancer types .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further clinical development .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with pyrazole or pyrimidine precursors. For example, cyclocondensation of substituted pyrazole esters with amines or carbonyl derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) is a key step . Intermediates are characterized using NMR (e.g., H, C) and mass spectrometry to confirm regiochemistry and functional group integrity .
Q. How is the crystal structure determined, and what structural insights are critical?
Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include unit cell dimensions, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, triclinic crystal systems (space group ) are often observed in related pyrazolo-pyrimidine derivatives, with intermolecular C–H···O interactions stabilizing the lattice .
Q. What analytical methods ensure purity and structural fidelity?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and H/C NMR are standard. For example, H NMR peaks at δ 2.5–3.0 ppm confirm propyl chain integration, while carbonyl resonances (δ 160–170 ppm) validate the carboxamide group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require iterative synthesis of analogs with substituent variations (e.g., halogen, alkyl, aryl groups). Pharmacophore modeling identifies critical moieties (e.g., the 4-bromo-3-methylphenyl group for hydrophobic interactions). Biological assays (e.g., enzyme inhibition) coupled with computational docking (AutoDock, Schrödinger) reveal binding affinities .
Q. How can contradictory reaction yields or unexpected byproducts be resolved?
Contradictions often arise from competing reaction pathways (e.g., solvent-dependent keto-enol tautomerism). Troubleshooting involves:
- Reaction monitoring : TLC or LC-MS to track intermediate formation.
- Byproduct analysis : Flash chromatography or preparative HPLC to isolate impurities, followed by NMR/MS identification .
- Condition optimization : Adjusting temperature, catalyst loading, or solvent polarity to favor the desired pathway .
Q. What computational strategies predict interactions with biological targets (e.g., kinases)?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculate electrostatic potentials and binding energies. For example, the pyrazolo-pyridine core may exhibit π-cation interactions with ATP-binding pockets in kinases, validated via in vitro IC assays .
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) for reductive cyclizations improve atom economy .
- Solvent selection : Switching from DMF to acetonitrile reduces side reactions in nitroarene cyclizations .
- Temperature control : Lowering reaction temperatures minimizes decomposition of thermally sensitive intermediates .
Notes
- All methodologies are derived from peer-reviewed crystallographic, synthetic, and computational studies.
- Advanced questions emphasize iterative design, interdisciplinary validation, and mechanistic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
